3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride

Overview

Description

2-Aminocyclohexanol is a type of organic compound belonging to the aliphatic amine class . It’s a colorless liquid and like many amines, it has a fishy odor and is miscible with water . Thiazolidine-2,4-dione is a heterocyclic compound with the formula (CH2)2(CO)2NH. It is a cyclic thioamide. It is the core structure of several drugs including the thiazolidinediones .

Synthesis Analysis

The synthesis of compounds similar to “3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride” often involves reactions of amines. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of 2-Aminocyclohexanol consists of a cyclohexane ring with an amino group and a hydroxyl group attached . The exact molecular structure of “3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Amines, such as 2-Aminocyclohexanol, undergo reactions characteristic of carboxylic acids and amines. These include alkylation and acylation . The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis

2-Aminocyclohexanol has a boiling point of 201.1±33.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm 3 . The exact physical and chemical properties of “3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride” would need to be determined experimentally.Scientific Research Applications

Synthesis of Bioactive Compounds

- A study by Ibrahim et al. (2011) discussed the synthesis of new heterocyclic moieties linked to thiazolidine-2,4-dione, which were screened for their antimicrobial activities against various pathogens including Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Antimicrobial Evaluation

- Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives from 1,3-thiazolidine-2,4-dione and evaluated their antibacterial and antifungal activities, indicating potential antimicrobial applications (Jat, Salvi, Talesara, & Joshi, 2006).

Anticancer Activity

- A compound derived from thiazolidine-2,4-dione, designed and synthesized by Uwabagira and Sarojini (2019), showed promising in vitro anticancer activity against human breast adenocarcinoma cell lines (Uwabagira & Sarojini, 2019).

Role in Drug Discovery

- Tomašič and Mašič (2009) highlighted the importance of thiazolidine-2,4-diones as a privileged scaffold in drug discovery, with various pharmacological activities and potential for chemical derivatization (Tomašič & Mašič, 2009).

Pathophysiological Conditions

- Chadha et al. (2015) discussed the use of thiazolidine-2,4-dione derivatives in designing novel agents for various pathophysiological conditions, highlighting their relevance in the context of structure-based drug design (Chadha, Bahia, Kaur, & Silakari, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCWRUAKYIXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

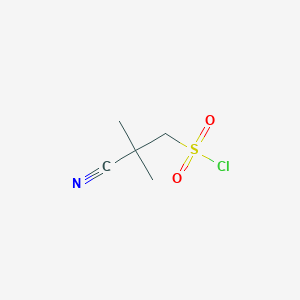

C1CCC(C(C1)N)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)

![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)

![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)

![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)